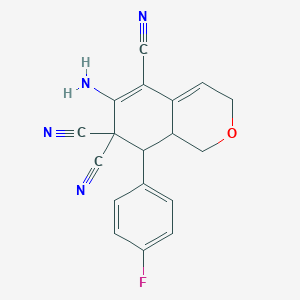
2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Vue d'ensemble
Description
2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659. TAK-659 is a pyrimidine derivative that has been shown to have potent inhibitory effects on certain enzymes, making it a promising candidate for use in drug development.
Mécanisme D'action
TAK-659 works by inhibiting the activity of a specific enzyme known as Bruton’s tyrosine kinase (BTK). BTK is a key enzyme that is involved in the signaling pathways that regulate the growth and proliferation of cancer cells. By inhibiting the activity of BTK, TAK-659 is able to slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on BTK, TAK-659 has also been shown to have anti-inflammatory effects. Specifically, TAK-659 has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAK-659 in lab experiments is its potent inhibitory effects on BTK. This makes it a useful tool for studying the role of BTK in various biological processes. However, one limitation of using TAK-659 is its relatively high cost, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on TAK-659. One area of research that is currently being explored is the development of new drugs that are based on the structure of TAK-659. Another area of research is the identification of new targets for TAK-659, which could lead to the development of new therapies for a variety of diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TAK-659, as well as its potential limitations and side effects.
Applications De Recherche Scientifique
TAK-659 has been studied extensively for its potential applications in scientific research. One area of research where TAK-659 has shown promise is in the treatment of certain types of cancer. Specifically, TAK-659 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for use in cancer therapy.
Propriétés
IUPAC Name |
2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4N3O/c1-6-4-7(15)2-3-9(6)20-11(22)8-5-19-12(14)21-10(8)13(16,17)18/h2-5H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVROVIYDHMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381654 | |
| Record name | 2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
CAS RN |
648859-83-0 | |
| Record name | 2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B1659319.png)
![1-Chloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene](/img/structure/B1659320.png)
![Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B1659322.png)
![2-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B1659324.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B1659326.png)
![1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B1659328.png)
![N-[3-(Dimethylamino)propyl]-2-(2-methylphenoxy)acetamide](/img/structure/B1659331.png)
![Propanedioic acid, [(4-methoxy-2-nitrophenyl)hydrazono]-, diethyl ester](/img/structure/B1659332.png)
![1-{2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(prop-2-en-1-yl)benzene](/img/structure/B1659336.png)
![2-{[5-Cyano-3-(ethoxycarbonyl)-6-methylpyridin-2-yl]thio}pyridinium-1-olate](/img/structure/B1659337.png)
![2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1659338.png)
![Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1659340.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane](/img/structure/B1659342.png)